4,6-Dibromo Substitution Confers Superior Antifungal Activity Relative to 5,6-Dibromo Isomers
A systematic SAR analysis of N-phenacyldibromobenzimidazoles revealed that the 4,6-dibromo substitution pattern yields markedly higher antifungal potency than the isomeric 5,6-dibromo configuration. The 4,6-dibromobenzimidazole analogue 5h achieved an IC₅₀ of 8 µg/mL with 100 ± 3% inhibition against both reference and clinical C. albicans isolates, while the 5,6-dibromobenzimidazole series exhibited consistently weaker activity across all tested strains [1].
| Evidence Dimension | Antifungal activity (IC₅₀ against C. albicans) |
|---|---|
| Target Compound Data | IC₅₀ = 8 µg/mL, % Inhibition = 100 ± 3% (4,6-dibromobenzimidazole derivative 5h) |
| Comparator Or Baseline | 5,6-Dibromobenzimidazole derivative series |
| Quantified Difference | 4,6-Dibromo series demonstrates consistently superior activity vs. 5,6-dibromo series; qualitative SAR determination that 5,6-dibromo derivatives are less active [1] |
| Conditions | C. albicans reference strain and clinical isolate; microdilution susceptibility assay |
Why This Matters
For antifungal drug discovery programs, selecting the 4,6-dibromo isomer is essential as the 5,6-dibromo scaffold yields inferior potency and may lead to false-negative screening outcomes.
- [1] Gryciuk, A., et al. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules 2021, 26(18), 5463. View Source
